molecular formula C14H17N3O2S B2793045 3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide CAS No. 2097913-24-9

3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2793045
CAS No.: 2097913-24-9
M. Wt: 291.37
InChI Key: FOEGTLCTUNNXEP-UHFFFAOYSA-N
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Description

BTK is a key enzyme involved in the activation of B-cells, which has potential implications for multiple disease areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation due to its mild and functional group-tolerant conditions . The general steps include:

    Preparation of Boron Reagents: Organoboron reagents are prepared and used in the coupling reaction.

    Coupling Reaction: The boron reagent is coupled with a halogenated precursor in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Common reagents include halogenating agents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its role in inhibiting BTK, which is crucial for B-cell activation.

    Medicine: Investigated for its potential in treating diseases such as chronic lymphocytic leukemia and rheumatoid arthritis.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by inhibiting Bruton’s tyrosine kinase (BTK). BTK is involved in the B-cell receptor signaling pathway, which is crucial for B-cell development and function. By inhibiting BTK, the compound can prevent the activation and proliferation of B-cells, which is beneficial in treating diseases like chronic lymphocytic leukemia .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • N-[(2-amino-6-methylpyrimidin-4-yl)methyl]-3-{[(E)-(2-oxodihydrofuran-3(2H)-ylidene)methyl]amino}benzenesulfonamide

Uniqueness

3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzene-1-sulfonamide is unique due to its high specificity and potency as a BTK inhibitor. This makes it particularly effective in targeting B-cell related diseases, setting it apart from other similar compounds .

Properties

IUPAC Name

3,4-dimethyl-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-4-5-14(6-11(10)2)20(18,19)17-8-13-7-12(3)15-9-16-13/h4-7,9,17H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEGTLCTUNNXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=NC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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